molecular formula C6H9NS B6237876 3-methylidenecyclobutane-1-carbothioamide CAS No. 1261999-41-0

3-methylidenecyclobutane-1-carbothioamide

Cat. No.: B6237876
CAS No.: 1261999-41-0
M. Wt: 127.2
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Description

3-Methylidenecyclobutane-1-carbothioamide is an organic compound characterized by a cyclobutane ring with a methylene group and a carbothioamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylidenecyclobutane-1-carbothioamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclobutanone with thioamide derivatives in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the conversion of the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be targeted by nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous conditions to prevent hydrolysis.

    Substitution: Nucleophiles such as amines, alcohols; reactions often require catalysts or specific solvents to enhance reactivity.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted cyclobutane derivatives.

Scientific Research Applications

3-Methylidenecyclobutane-1-carbothioamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules, particularly those containing cyclobutane rings.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-methylidenecyclobutane-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of biochemical pathways, which can lead to changes in cellular functions. For instance, its potential antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis.

Comparison with Similar Compounds

    3-Methylidenecyclobutane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbothioamide.

    Cyclobutanone: Lacks the methylene and carbothioamide groups, serving as a simpler precursor.

    3-Methylidenecyclobutane-1-carboxamide: Contains a carboxamide group instead of a carbothioamide.

Uniqueness: 3-Methylidenecyclobutane-1-carbothioamide is unique due to the presence of both a methylene group and a carbothioamide functional group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

1261999-41-0

Molecular Formula

C6H9NS

Molecular Weight

127.2

Purity

95

Origin of Product

United States

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